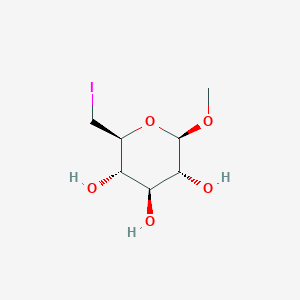
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside is a halogenated sugar derivative, specifically an iodo sugar It is a modified form of beta-D-glucopyranoside where the hydroxyl group at the sixth position is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside typically involves the iodination of Methyl 6-deoxy-beta-D-glucopyranoside. The process can be carried out using iodine and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding Methyl 6-deoxy-beta-D-glucopyranoside.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Major Products:
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Reduction: Methyl 6-deoxy-beta-D-glucopyranoside.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological molecules, particularly in the context of carbohydrate recognition and binding.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine, which can be detected using certain imaging techniques.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other halogenated sugars.
Mécanisme D'action
The mechanism of action of Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside largely depends on its interactions with other molecules. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to mimic natural sugars, potentially interacting with carbohydrate-binding proteins and enzymes.
Comparaison Avec Des Composés Similaires
Methyl 6-deoxy-beta-D-glucopyranoside: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Methyl 6-deoxy-6-bromo-beta-D-glucopyranoside: Contains a bromine atom instead of iodine, which affects its reactivity and binding properties.
Methyl 6-deoxy-6-chloro-beta-D-glucopyranoside: Contains a chlorine atom, offering different chemical and physical properties compared to the iodo derivative.
Uniqueness: Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications requiring halogen bonding or radiolabeling.
Propriétés
Formule moléculaire |
C7H13IO5 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clé InChI |
MAZXJZHWRBSRKM-XUUWZHRGSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CI)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















